molecular formula C21H25N3O4S2 B11501367 N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B11501367
M. Wt: 447.6 g/mol
InChI Key: SDPLPRRZFMFTQF-UHFFFAOYSA-N
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Description

N-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes indole and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE typically involves multiple steps. The initial step often includes the preparation of the indole derivative, followed by the introduction of the sulfonamide group. Common reagents used in these reactions include methanesulfonyl chloride and various indole derivatives. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted indole compounds .

Scientific Research Applications

N-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE is unique due to its dual indole and sulfonamide functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H25N3O4S2

Molecular Weight

447.6 g/mol

IUPAC Name

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-methylsulfonyl-2,3-dihydroindole-5-sulfonamide

InChI

InChI=1S/C21H25N3O4S2/c1-14-4-6-20-19(12-14)18(15(2)23-20)8-10-22-30(27,28)17-5-7-21-16(13-17)9-11-24(21)29(3,25)26/h4-7,12-13,22-23H,8-11H2,1-3H3

InChI Key

SDPLPRRZFMFTQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C)C

Origin of Product

United States

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